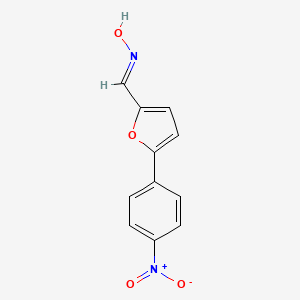
5-(4-Nitrophenyl)-2-furaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Nitrophenyl)-2-furaldehyde oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from the reaction of hydroxylamine with aldehydes or ketones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-2-furaldehyde oxime typically involves the reaction of 5-(4-nitrophenyl)-2-furaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Nitrophenyl)-2-furaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The oxime group can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Reduction of the nitro group: 5-(4-Aminophenyl)-2-furaldehyde oxime.
Reduction of the oxime group: 5-(4-Nitrophenyl)-2-furaldehyde amine.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(4-Nitrophenyl)-2-furaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(4-Nitrophenyl)-2-furaldehyde oxime involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The oxime group can form stable complexes with metal ions, which can be useful in catalysis and other chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Aminophenyl)-2-furaldehyde oxime: Similar structure but with an amino group instead of a nitro group.
5-(4-Nitrophenyl)-2-furaldehyde: Lacks the oxime group.
2-Furaldehyde oxime: Lacks the nitrophenyl group.
Uniqueness
5-(4-Nitrophenyl)-2-furaldehyde oxime is unique due to the presence of both the nitrophenyl and oxime groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
19934-32-8 |
|---|---|
Molekularformel |
C11H8N2O4 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
(NZ)-N-[[5-(4-nitrophenyl)furan-2-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H8N2O4/c14-12-7-10-5-6-11(17-10)8-1-3-9(4-2-8)13(15)16/h1-7,14H/b12-7- |
InChI-Schlüssel |
HPAWHLYTSAIGMS-GHXNOFRVSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NO)[N+](=O)[O-] |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N\O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NO)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















